molecular formula C21H23N5O2S B12126414 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B12126414
M. Wt: 409.5 g/mol
InChI Key: JERGGDHAQHBACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one (hereafter referred to as Compound A) is a tetracyclic heterocyclic molecule featuring a fused thia-triazatetracyclic core. Its structure includes a morpholine ethylamino substituent at position 8 and methyl groups at positions 13 and 12.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

13,14-dimethyl-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(27)26-19(23-20)16-6-4-3-5-15(16)18(24-26)22-7-8-25-9-11-28-12-10-25/h3-6H,7-12H2,1-2H3,(H,22,24)

InChI Key

JERGGDHAQHBACB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCN5CCOCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine derivative with a ketone (such as cyclohexanone) in the presence of an acid catalyst (e.g., methanesulfonic acid). The resulting intermediate undergoes cyclization to form the indole ring .
  • Other Approaches : Literature reports may provide additional synthetic routes specific to this compound.

Industrial Production:: Unfortunately, specific industrial-scale methods for producing this compound are scarce in the literature. Further research is needed to explore large-scale synthesis.

Chemical Reactions Analysis

  • Reactivity : The compound likely undergoes various reactions typical of indole derivatives:
    • Oxidation : Oxidative processes can modify the indole ring.
    • Reduction : Reduction reactions may target functional groups.
    • Substitution : Nucleophilic substitution at the amino group or other positions.
  • Common Reagents and Conditions : These depend on the specific reaction. For example:
    • Oxidation : Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
    • Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
    • Substitution : Various nucleophiles (e.g., amines, alkoxides).
  • Major Products : These would vary based on the reaction conditions.

Scientific Research Applications

  • Chemistry : Investigate its reactivity, explore new derivatives, and study its interactions with other molecules.
  • Biology and Medicine : Assess its potential as a drug candidate (e.g., anti-inflammatory, analgesic, or antimicrobial properties).
  • Industry : Explore applications in materials science or catalysis.

Mechanism of Action

  • Targets : Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
  • Pathways : Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound B : 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
  • Key Differences: Substituent at position 8: A diethylamino-propylamino group replaces the morpholin-4-yl ethylamino group in Compound A. Position 13: Phenyl group instead of methyl.
  • The phenyl group could influence π-π stacking in target binding .
Compound C : 8,13-Bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
  • Key Differences :
    • Positions 8 and 13: Both are substituted with 4-fluorophenyl groups.
  • Implications: Fluorine atoms may enhance metabolic stability and bioavailability through electronegative effects. The absence of aminoalkyl substituents reduces hydrogen-bonding capacity compared to Compound A .
Compound D : 14-Methoxy-7-(morpholin-4-yl)-2-oxa-4,6,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
  • Key Differences :
    • Core structure: A tricyclic system with oxa and triaza groups instead of a tetracyclic thia-triaza framework.
    • Substituent: Morpholin-4-yl group retained but at position 5.
Table 1: Structural Comparison
Feature Compound A Compound B Compound C Compound D
Core Structure Tetracyclic Tetracyclic Tetracyclic Tricyclic
Position 8 Substituent Morpholin-4-yl ethylamino Diethylamino-propylamino 4-Fluorophenyl Morpholin-4-yl
Position 13 Substituent Methyl Phenyl 4-Fluorophenyl N/A
Heteroatoms S, 3N S, 3N S, 3N O, 3N

Pharmacological Properties

  • Compound A: The morpholine group may target enzymes like kinases or phosphatases, where morpholine derivatives are known inhibitors. Methyl groups could reduce metabolic degradation .
  • Compound B: The diethylamino group’s lipophilicity may enhance CNS penetration, but toxicity risks (e.g., phospholipidosis) are higher .
  • Compound C : Fluorophenyl groups improve pharmacokinetics (e.g., longer half-life) but may reduce solubility .
  • Compound D : The oxa-triaza core could favor interactions with nucleic acids or topoisomerases .
Table 2: Pharmacokinetic Predictions
Property Compound A Compound B Compound C Compound D
LogP ~3.2 ~4.1 ~3.8 ~2.9
Solubility (mg/mL) 0.05 0.01 0.03 0.08
Hydrogen Bond Donors 2 2 0 1

Crystallographic Data

  • Compound A : Likely exhibits intramolecular hydrogen bonds (N–H···O/S) and C–H···π interactions, stabilizing the tetracyclic core (analogous to and ) .
  • Compound B: Crystal packing dominated by van der Waals interactions due to bulky diethylamino and phenyl groups .
  • Compound C : Fluorine atoms participate in halogen bonding, enhancing crystal stability .
  • Compound D : The tricyclic system adopts a planar conformation, facilitating π-stacking in the solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.